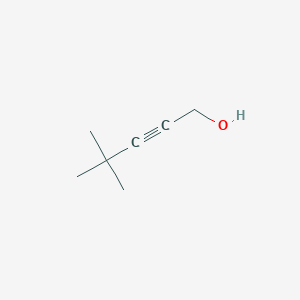
Benzoxanthene anhydride
Overview
Description
. It is a derivative of xanthene and is characterized by its unique structure, which includes fused aromatic rings and an anhydride functional group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoxanthene anhydride can be synthesized through several methods. One common approach involves the reaction of 1,8-naphthalic anhydride with appropriate reagents under specific conditions. For instance, the chlorination of 1,8-naphthalic anhydride followed by condensation, reduction, cyclization, and imidation steps can yield benzoxanthene derivatives . Another method involves the use of heterogeneous catalysts such as ZnO nanostructures or graphene oxide in multi-component reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable solid acid catalysts and environmentally friendly solvents like water has been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Benzoxanthene anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: Reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.
Reduction: Can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Cyclization and Condensation: Forms complex heterocyclic structures through cyclization and condensation reactions.
Common Reagents and Conditions:
Alcohols and Amines: React with this compound in the presence of bases like NaOH or pyridine to form esters and amides.
Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.
Catalysts: ZnO nanostructures, graphene oxide, and sulfated graphene nanosheets are used as catalysts in multi-component reactions
Major Products:
Esters and Amides: Formed from reactions with alcohols and amines.
Alcohols: Result from reduction reactions.
Complex Heterocycles: Produced through cyclization and condensation reactions.
Scientific Research Applications
Benzoxanthene anhydride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential as a fluorescent probe and in the development of bioactive molecules.
Medicine: Explored for its antiviral, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, laser technologies, and pH-sensitive fluorescent materials.
Mechanism of Action
The mechanism of action of benzoxanthene anhydride involves its reactivity as an anhydride. It undergoes nucleophilic acyl substitution reactions, where the anhydride group is attacked by nucleophiles, leading to the formation of esters, amides, or carboxylic acids . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Benzothioxanthene-3,4-dicarboxylic anhydride: Similar structure but contains sulfur instead of oxygen.
Benzimidazoxanthenoisoquinolinones: Derived from benzoxanthene anhydride and have additional nitrogen atoms in their structure.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical reactivity and properties. Its ability to form complex heterocyclic structures and its diverse applications in various fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
8,14-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8O4/c19-17-11-6-5-10-9-3-1-2-4-13(9)21-14-8-7-12(18(20)22-17)15(11)16(10)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDRTRYVGCWWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)OC5=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459566 | |
| Record name | 1H,3H-[2]Benzopyrano[6,5,4-mna]xanthene-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36310-05-1 | |
| Record name | 1H,3H-2-Benzopyrano[6,5,4-mna]xanthene-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36310-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,3H-[2]Benzopyrano[6,5,4-mna]xanthene-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,3'-Bipyridin]-5-ylmethanol](/img/structure/B1625180.png)
![bis(3,5-dimethylphenyl)-[(1S,4R)-3-(4-diphenylphosphanyl-2,5-dimethylthiophen-3-yl)-4,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]phosphane](/img/structure/B1625181.png)
![4,4'-Bis[(para-formylphenoxy)methyl]biphenyl](/img/structure/B1625182.png)







![1-(6-hydroxybenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1625197.png)



